2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid
Description
Chemical Structure and Properties
The compound 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid (CAS: 854738-30-0) features a 1,2,4-triazole ring substituted with a 4-nitrophenyl group at position 1 and a carboxylic acid at position 2. Its ethyl ester derivative (CAS: 959314-36-4) has the molecular formula C₁₁H₁₀N₄O₅ and a molar mass of 278.22 g/mol . The 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing the compound’s acidity, solubility, and reactivity.
Properties
IUPAC Name |
1-(4-nitrophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O5/c14-8(15)7-10-9(16)12(11-7)5-1-3-6(4-2-5)13(17)18/h1-4H,(H,14,15)(H,10,11,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHLUDVVQUCJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)NC(=N2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60332652 | |
| Record name | 1-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
854738-30-0 | |
| Record name | 1-(4-Nitrophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60332652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, particularly its antibacterial and antifungal activities, based on recent research findings.
The molecular formula of this compound is , with a molecular weight of 264.19 g/mol. The compound is characterized by the presence of a nitrophenyl group and a triazole ring, which are crucial for its biological activity.
Antibacterial Activity
Research has demonstrated that triazole derivatives exhibit significant antibacterial properties. A study highlighted the in vitro activity of various triazole compounds against both Gram-positive and Gram-negative bacteria. The agar disc-diffusion method was employed to assess the antibacterial efficacy of these compounds. Notably:
- Minimum Inhibitory Concentration (MIC) values were determined to evaluate the potency of the compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- Compounds with structural modifications similar to 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo showed promising results against drug-resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound A | E. coli | 8 | 15 |
| Compound B | S. aureus | 4 | 20 |
| 2,5-Dihydro... | MRSA | 6 | 18 |
Antifungal Activity
In addition to antibacterial properties, triazoles are known for their antifungal activity. The compound's structural features allow it to inhibit fungal growth effectively:
- Studies have shown that derivatives similar to 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo possess antifungal properties against common pathogens such as Candida albicans and Aspergillus niger.
- The mechanism often involves interference with fungal cell membrane synthesis .
Table 2: Antifungal Activity of Triazole Derivatives
| Compound Name | Fungal Strain | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|---|
| Compound C | C. albicans | 10 | 25 |
| Compound D | A. niger | 12 | 22 |
| 2,5-Dihydro... | C. glabrata | 8 | 20 |
Case Studies
Several case studies have been conducted to explore the biological activity of triazole derivatives:
- Study on Antimicrobial Resistance : A research team synthesized various triazole derivatives and tested them against resistant strains of bacteria and fungi. The findings indicated that some derivatives exhibited superior activity compared to standard antibiotics .
- Mechanistic Insights : Molecular docking studies suggested that the binding interactions between the triazole ring and target enzymes in bacteria could explain the observed antibacterial effects. This provides a foundation for further drug development targeting resistant pathogens .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant antibacterial and antifungal activities. For instance, research indicates that modifications to the triazole ring can enhance the efficacy against resistant bacterial strains .
Case Study: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that various derivatives of 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole showed potent activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that substitutions on the nitrophenyl group significantly influenced antimicrobial potency .
Agricultural Chemistry
In agricultural applications, the compound has been explored for its role as a fungicide. Its ability to inhibit fungal growth makes it a candidate for protecting crops from various fungal pathogens.
Case Study: Fungicidal Properties
Research conducted on the efficacy of triazole derivatives against plant pathogens found that 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole demonstrated effective fungicidal properties against Fusarium and Aspergillus species. Field trials indicated a significant reduction in disease incidence when applied to crops .
Materials Science
The unique properties of the compound also lend themselves to applications in materials science. Its ability to form coordination complexes with metal ions has implications for developing new materials with specific electronic or optical properties.
Case Study: Coordination Chemistry
A study highlighted the synthesis of metal complexes using 2,5-dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole as a ligand. These complexes exhibited interesting photoluminescent properties, suggesting potential applications in optoelectronic devices .
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against resistant bacterial strains |
| Agricultural Chemistry | Fungicide | Significant reduction in fungal diseases |
| Materials Science | Coordination complexes | Exhibited photoluminescent properties |
Comparison with Similar Compounds
Substituent Effects: Nitro vs. Chloro Groups
A closely related analog, 4-(3-chlorophenyl)-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid , replaces the 4-nitrophenyl group with a 3-chlorophenyl substituent . Key differences include:
- Electronic Effects: The nitro group (-NO₂) is a stronger electron-withdrawing group than chloro (-Cl), increasing the acidity of the carboxylic acid moiety in the parent compound.
Triazole vs. Pyrazole and Imidazole Derivatives
- Pyrazole Analogs : Compounds like 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () lack the third nitrogen atom present in triazoles. The triazole ring system in the target compound offers greater hydrogen-bonding capacity and aromatic stability, which may enhance solubility in polar solvents .
- Imidazole Derivatives : Imidazoles (e.g., 4,5-dihydro-1-(2-hydroxyethyl)-2-pentadecyl-1H-imidazolium acetate; ) have two nitrogen atoms in a five-membered ring. Triazoles, with three nitrogens, exhibit stronger dipole interactions and higher resistance to ring-opening reactions under acidic conditions .
Functional Group Comparisons: Carboxylic Acid vs. Esters
The ethyl ester derivative of the target compound (CAS: 959314-36-4) replaces the carboxylic acid with an ester group (-COOEt) . This modification:
- Reduces Polarity : The ester group decreases water solubility compared to the carboxylic acid form.
- Alters Reactivity : Esters are more prone to hydrolysis under basic conditions, whereas the free carboxylic acid may participate in salt formation or coordination chemistry.
Reactivity of Nitro-Substituted Compounds
highlights the reactivity of 4-nitrophenyl boronic acid, which undergoes oxidation by H₂O₂ to form 4-nitrophenol with a rate constant of 0.0586 s⁻¹ .
- Nitro Group Stability : The electron-withdrawing nitro group may stabilize the triazole ring against electrophilic attacks.
- pH Sensitivity : Like boronic acid derivatives, the target compound’s reactivity (e.g., hydrolysis) could be pH-dependent, with optimal stability in neutral to slightly basic conditions .
Preparation Methods
Detailed Research Findings from Related Studies
Although direct literature on the exact compound is limited, analogous compounds with similar triazole cores and nitrophenyl substituents have been synthesized and studied extensively. For example, derivatives bearing 1,2,4-triazole-3-carboxylic acid moieties have been prepared via hydrazide cyclization and subsequent functional group modifications.
A representative synthetic scheme involves:
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Nitrobenzoic acid + Thionyl chloride (SOCl2) | Formation of 4-nitrobenzoyl chloride |
| 2 | 4-Nitrobenzoyl chloride + Hydrazine hydrate | Formation of 4-nitrobenzohydrazide |
| 3 | Hydrazide + Formic acid or orthoesters + Heat | Cyclization to 1,2,4-triazole ring |
| 4 | Purification (recrystallization) | Pure 2,5-Dihydro-1-(4-nitrophenyl)-5-oxo-1H-1,2,4-triazole-3-carboxylic acid |
Analytical Data Supporting Preparation
- NMR Spectroscopy : Characteristic signals for the triazole ring protons and aromatic nitrophenyl protons confirm the ring structure and substitution pattern.
- IR Spectroscopy : Bands corresponding to carboxylic acid (broad O-H stretch ~2500-3300 cm⁻¹, C=O stretch ~1700 cm⁻¹) and nitro groups (strong asymmetric and symmetric N-O stretches near 1520 and 1350 cm⁻¹) are observed.
- Mass Spectrometry : Molecular ion peak consistent with the molecular weight (~279 g/mol for the 4-nitrophenyl derivative).
Comparative Table of Preparation Parameters for Related 1,2,4-Triazole-3-Carboxylic Acids
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Hydrazide formation | Room temperature, solvent: ethanol or THF | High yield, straightforward reaction |
| Cyclization conditions | Heating at 80-120 °C, acidic or basic medium | Time varies from 2 to 12 hours |
| Nitration (if post-cyclization) | HNO3/H2SO4 mixture, 0-25 °C | Requires careful control to avoid over-nitration |
| Purification | Recrystallization from ethanol or water | Yields pure crystalline product |
Notes on Optimization and Yield
- The choice of solvent and temperature significantly affects the yield and purity.
- Use of 4-nitrophenyl hydrazide as starting material avoids the need for post-synthetic nitration, simplifying the process.
- Cyclization efficiency can be enhanced by microwave irradiation or use of catalysts, as demonstrated in related heterocycle syntheses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
